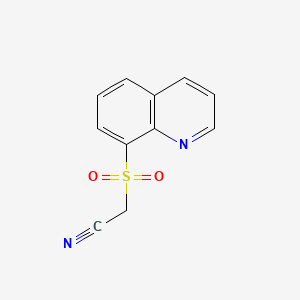

2-(Quinolin-8-ylsulfonyl)acetonitrile

CAS No.: 60717-37-5

Cat. No.: VC15936916

Molecular Formula: C11H8N2O2S

Molecular Weight: 232.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60717-37-5 |

|---|---|

| Molecular Formula | C11H8N2O2S |

| Molecular Weight | 232.26 g/mol |

| IUPAC Name | 2-quinolin-8-ylsulfonylacetonitrile |

| Standard InChI | InChI=1S/C11H8N2O2S/c12-6-8-16(14,15)10-5-1-3-9-4-2-7-13-11(9)10/h1-5,7H,8H2 |

| Standard InChI Key | AGJAQUDZADJYHQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)S(=O)(=O)CC#N)N=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(Quinolin-8-ylsulfonyl)acetonitrile features a quinoline ring system substituted at the 8-position with a sulfonyl group (-SO₂-) linked to an acetonitrile moiety (-CH₂CN). The planar quinoline framework contributes aromatic stability, while the electron-withdrawing sulfonyl and cyano groups enhance reactivity in nucleophilic and cycloaddition reactions .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm the compound’s structure. In the ¹H NMR spectrum, the methylene protons (-CH₂-) adjacent to the sulfonyl group resonate as a singlet near δ 6.16 ppm, while aromatic protons from the quinoline ring appear as multiplets between δ 7.24–8.99 ppm . The ¹³C NMR spectrum reveals a nitrile carbon signal at δ 111.32 ppm and sulfonyl-linked methylene carbon at δ 37.18 ppm .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via sulfonylation of 8-hydroxyquinoline derivatives. A common method involves reacting 8-quinolinol with chlorosulfonylacetonitrile under basic conditions, yielding the sulfonylacetonitrile product in high purity .

Reaction Scheme:

Applications in Heterocyclic Synthesis

2-(Quinolin-8-ylsulfonyl)acetonitrile is a key precursor for 1,2,3-triazole-8-quinolinol hybrids. In a [3+2] cycloaddition with azides, the nitrile group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole rings with antimicrobial and antitoxin properties .

Table 2: Derivatives Synthesized from 2-(Quinolin-8-ylsulfonyl)acetonitrile

| Derivative | Biological Activity | Reference |

|---|---|---|

| 4-Amino-1-((8-quinolinol-5-yl)methyl)-1,2,3-triazole-5-carbonitrile | Botulinum neurotoxin inhibition | |

| Quinolinol-5-sulfonamide analogs | Metalloprotease inhibition |

Biological and Pharmacological Properties

Enzyme Inhibition

The compound’s derivatives exhibit potent inhibition of botulinum neurotoxin A (BoNT/A), a lethal neuroparalytic agent. By chelating the zinc ion in BoNT/A’s active site, these hybrids disrupt the proteolysis of SNAP-25, a protein critical for neurotransmitter release . In ex vivo assays, derivatives extended the half-paralysis time of BoNT/A-intoxicated mouse hemidiaphragms by 40–60% compared to controls .

Antimicrobial Activity

Triazole-quinolinol hybrids derived from 2-(Quinolin-8-ylsulfonyl)acetonitrile show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 4–8 μg/mL . The sulfonyl group enhances membrane permeability, while the triazole ring mediates target binding.

Future Directions

Research priorities include optimizing the compound’s bioavailability and exploring its potential in treating neurodegenerative disorders. Computational docking studies suggest modifications to the sulfonylacetonitrile moiety could enhance blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume